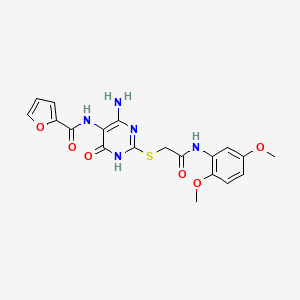![molecular formula C20H28N4O B2600542 3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2310222-01-4](/img/structure/B2600542.png)
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine: is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Methoxylation: The piperidine intermediate is then reacted with methoxyamine hydrochloride to introduce the methoxy group.
Pyridazine Ring Formation: The methoxylated piperidine intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the Tert-butyl Group: Finally, the tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
- tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate
Uniqueness
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
3-tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)18-7-8-19(23-22-18)25-15-16-9-12-24(13-10-16)14-17-6-4-5-11-21-17/h4-8,11,16H,9-10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDZDCWXCZYBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one](/img/structure/B2600459.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2600460.png)
![2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol](/img/structure/B2600461.png)
![4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2600463.png)
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
![Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600467.png)

![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)
![N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2600470.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)
![4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2600472.png)
![N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2600477.png)

![N-(4-methylphenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2600482.png)
